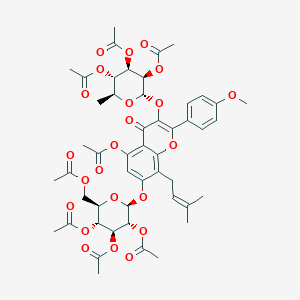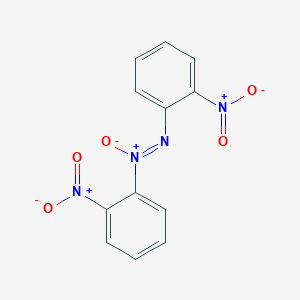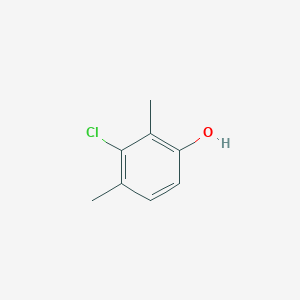
3-Chloro-2,4-dimethylphenol
Vue d'ensemble
Description
3-Chloro-2,4-dimethylphenol: is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of dimethylphenol and is known for its antimicrobial properties. This compound is used in various applications, including as a disinfectant and preservative.
Mécanisme D'action
Target of Action
3-Chloro-2,4-dimethylphenol, also known as Chloroxylenol , is an antimicrobial compound primarily effective against Gram-positive bacteria . It disrupts the cell wall due to its phenolic nature .
Mode of Action
The compound interacts with the bacterial cell wall, causing disruption and leading to the death of the bacteria . This interaction is due to the phenolic nature of the compound, which allows it to penetrate and disrupt the cell wall .
Biochemical Pathways
This compound is metabolized by bacteria through a pathway involving a multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . The genes for this entire pathway are clustered, and the nucleotide sequences of these genes encode the first four biochemical steps of the pathway .
Result of Action
The primary result of the action of this compound is the death of Gram-positive bacteria . By disrupting the bacterial cell wall, the compound causes the bacteria to lose their structural integrity and die .
Analyse Biochimique
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds due to the presence of the hydroxyl (-OH) group in the phenol molecule .
Cellular Effects
The cellular effects of 3-Chloro-2,4-dimethylphenol are not well-studied. Phenolic compounds are known to have various effects on cells. For instance, some phenols can induce oxidative stress in plant cells
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Phenols are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
A study has shown that phenolic pollutants in wastewater can be degraded by certain microorganisms, suggesting that this compound might also be metabolized in a similar manner .
Transport and Distribution
Phenolic compounds are known to interact with various transporters and binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dimethylphenol can be synthesized through several methods. One common method involves the chlorination of 2,4-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of 2,4-dimethylphenol and chlorine gas into the reactor, where the reaction is catalyzed by ferric chloride. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2,4-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 3-chloro-2,4-dimethylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-chloro-2,4-dimethylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2,4-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: It is used in the formulation of antiseptics and disinfectants.
Industry: It is used as a preservative in various industrial products to prevent microbial growth.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-3,5-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
- 2-Chloro-4,5-dimethylphenol
Comparison: 3-Chloro-2,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Compared to other chlorinated dimethylphenols, it has a balanced hydrophobic and hydrophilic character, making it effective in various formulations. Its specific substitution also influences its reactivity and the types of reactions it can undergo.
Propriétés
IUPAC Name |
3-chloro-2,4-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMOUSPMWQFEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
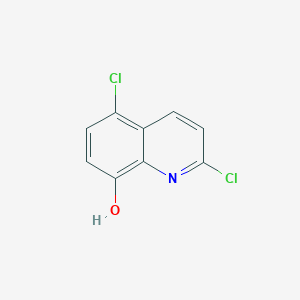
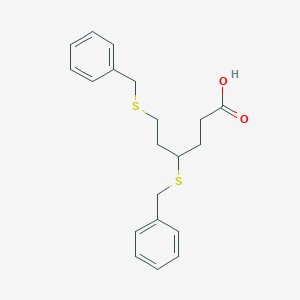
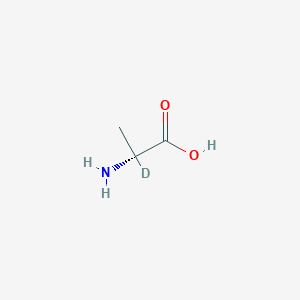
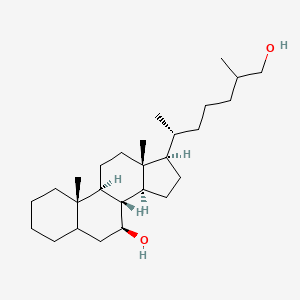
![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)
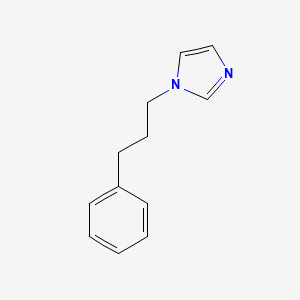
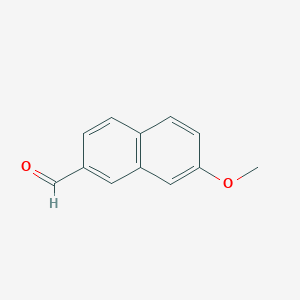
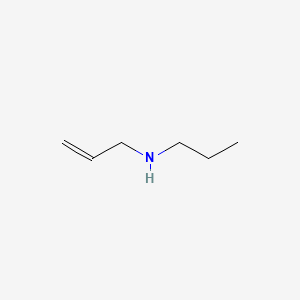

![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)

